ChK1 Inhibitor Intermediate Utility: 4,4-Dimethylpiperidine Moiety Drives Differential AChE Off-Target Activity vs. 2,6-Dimethyl and Unsubstituted Piperidine Analogs
In the 1,7-diazacarbazole ChK1 inhibitor series reported by Gazzard et al. (2015), the 4,4-dimethylpiperidine benzylamine-derivatized compound (compound 23) demonstrated the most potent AChE inhibitory activity in the series (IC50 = 11 nM), while maintaining ChK1 biochemical potency [1]. This stands in marked contrast to its closest structural comparator, the 4,4-spirocyclic oxetane compound 30, which differs by a single oxygen atom substitution but exhibits a 220-fold reduction in AChE activity (IC50 = 2.42 µM) [1]. Additionally, regioisomeric 2,6-dimethylpiperidine derivatives (compounds 20 and 21) showed a 30-fold difference in AChE inhibition between cis and trans isomers, while the unsubstituted piperidine analog (compound 19) showed 19-fold reduced AChE activity compared to the aniline-bearing lead compound 1 [1]. These data establish that the 4,4-gem-dimethyl substitution pattern on the piperidine ring is a critical determinant of biological selectivity in this chemotype, and that 1-(4-Bromobenzyl)-4,4-dimethylpiperidine serves as the direct synthetic precursor to the compound with the most pronounced AChE activity in the series.
| Evidence Dimension | AChE inhibitory potency of 1,7-diazacarbazole derivatives bearing different piperidine benzylamine substituents |
|---|---|
| Target Compound Data | Compound 23 (derived from 4,4-dimethylpiperidine benzylamine intermediate): AChE IC50 = 11 nM; ChK1 biochemical IC50 maintained (potent) |
| Comparator Or Baseline | Compound 30 (4,4-spirocyclic oxetane analog): AChE IC50 = 2.42 μM (220-fold less potent); Compound 19 (unsubstituted piperidine): AChE IC50 = 342 nM (19-fold less potent than lead compound 1); Lead compound 1 (GNE-783, aniline-based): AChE IC50 = 18 nM [1] |
| Quantified Difference | Compound 23 is 220-fold more potent against AChE than compound 30 (single oxygen substitution difference); AChE IC50 varies by >300-fold across geminally disubstituted isomers in the series [1] |
| Conditions | In vitro inhibition of human recombinant AChE using ATCh as substrate; in vitro ChK1 biochemical potency determined by AlphaScreen peptide phosphorylation assay; cellular activity in HT-29 cells (p53 mutant human colorectal adenocarcinoma) assessed by pHH3 EC50 [1] |
Why This Matters
For research groups synthesizing ChK1 inhibitors with controlled AChE selectivity profiles, the choice of piperidine substitution pattern is non-trivial; 1-(4-Bromobenzyl)-4,4-dimethylpiperidine provides access to the dimethyl substitution that yields the highest AChE potency in this series, which is critical for either maximizing target engagement (if AChE activity is desired) or for establishing a reference point for selectivity optimization.
- [1] Gazzard, L.; Williams, K.; Chen, H.; et al. Mitigation of Acetylcholine Esterase Activity in the 1,7-Diazacarbazole Series of Inhibitors of Checkpoint Kinase 1. J. Med. Chem. 2015, 58, 5053–5074. View Source
